molecular formula C15H16BrNO2S B1408121 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide CAS No. 1704097-54-0

4-bromo-N-cyclopentylnaphthalene-1-sulfonamide

Cat. No.: B1408121
CAS No.: 1704097-54-0
M. Wt: 354.3 g/mol
InChI Key: HBZQVEDRFWWROD-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a bromine atom at the 4-position of the naphthalene ring and a cyclopentyl group attached to the sulfonamide nitrogen. The compound’s molecular formula is inferred as C₁₅H₁₅BrNO₂S, with a calculated molar mass of 353.25 g/mol. Its structure distinguishes it from carboxamide analogs (e.g., 4-bromo-N-cyclopentylnaphthalene-1-carboxamide) by replacing the carbonyl group with a sulfonyl moiety, significantly altering its chemical and physical properties .

Properties

IUPAC Name

4-bromo-N-cyclopentylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c16-14-9-10-15(13-8-4-3-7-12(13)14)20(18,19)17-11-5-1-2-6-11/h3-4,7-11,17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZQVEDRFWWROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide typically involves a multi-step process:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

    Sulfonation: The brominated naphthalene is then subjected to sulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 1-position.

    Amination: The sulfonyl chloride intermediate is reacted with cyclopentylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide and related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Functional Group Substituent Molar Mass (g/mol) Key Properties/Applications
This compound Not reported C₁₅H₁₅BrNO₂S Sulfonamide Cyclopentyl 353.25 (calculated) High hydrophobicity; potential enzyme inhibition
4-Bromonaphthalene-1-sulfonamide 90766-48-6 C₁₀H₈BrNO₂S Sulfonamide None (NH₂) 286.15 Parent compound; higher solubility in polar solvents
4-Bromo-N-cyclopentylnaphthalene-1-carboxamide 1365272-42-9 C₁₆H₁₇BrNO Carboxamide Cyclopentyl 327.22 Lower acidity vs. sulfonamides; used in organic synthesis
4-Bromo-N-isopropylnaphthalene-1-carboxamide 1381944-77-9 C₁₄H₁₄BrNO Carboxamide Isopropyl 292.17 Compact substituent; intermediate in drug development

Functional Group Analysis

  • Sulfonamide vs. Carboxamide :
    • Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~17–25) due to the electron-withdrawing sulfonyl group, enhancing deprotonation .
    • Reactivity : The sulfonyl group stabilizes negative charges, making sulfonamides better nucleophiles in substitution reactions. Carboxamides exhibit resonance stabilization, favoring amide bond stability .

Substituent Effects

  • Cyclopentyl vs.
  • Unsubstituted Sulfonamide (4-Bromonaphthalene-1-sulfonamide): The absence of an N-substituent in the parent compound results in higher polarity, making it more soluble in polar solvents like methanol or DMSO .

Research Implications

  • Pharmaceutical Applications : Sulfonamides are widely explored as enzyme inhibitors (e.g., carbonic anhydrase), where the sulfonyl group mimics transition-state carboxylates .
  • Material Science : The bromine atom in these compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular synthesis of complex aromatic systems.

Biological Activity

4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopentyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14BrNO2S\text{C}_{14}\text{H}_{14}\text{Br}\text{N}\text{O}_{2}\text{S}

This structure includes a naphthalene ring system, a sulfonamide functional group, and a cyclopentyl substituent, which may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound this compound has been investigated for its efficacy against various bacterial strains. For instance, compounds similar to this have shown effectiveness against multi-drug resistant strains of Klebsiella pneumoniae, which is a major concern in clinical settings due to its resistance mechanisms .

Table 1: Antimicrobial Activity of Sulfonamides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundKlebsiella pneumoniaeTBD
Similar SulfonamidesStaphylococcus aureus0.5 μg/mL

Anticancer Activity

The anticancer potential of sulfonamides has also been explored extensively. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by targeting specific cellular pathways. For example, similar compounds have been shown to arrest the cell cycle and trigger apoptotic mechanisms through mitochondrial dysfunction .

Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that sulfonamide derivatives can inhibit cell proliferation effectively. For instance, the following results were observed:

Table 2: In Vitro Antitumor Activity

Cell LineInhibition Rate (%)IC50 (μM)
HepG299.986.92
A549100.078.99
MCF7100.398.26

These findings indicate that modifications in the sulfonamide structure can lead to enhanced anticancer activity.

The proposed mechanism of action for this compound involves interaction with key molecular targets within cells. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby exerting its antimicrobial effects . In cancer cells, the compound may induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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